Bienvenue dans la boutique en ligne BenchChem!

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride

serotonin transporter monoamine uptake inhibition synaptosomes

6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine hydrochloride (CAS 155344-90-4), widely known as MDAI or 5,6-methylenedioxy-2-aminoindane, belongs to the 2-aminoindane class of synthetic entactogens and was developed at Purdue University as a rigid, non-neurotoxic analog of 3,4-methylenedioxymethamphetamine (MDMA). It functions as a selective serotonin releasing agent (SSRA) with an in vitro profile characterized by preferential activity at the serotonin transporter (SERT) over the dopamine transporter (DAT).

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 155344-90-4
Cat. No. B594121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride
CAS155344-90-4
Synonyms5,6-Methylenedioxy-2-aminoindane
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1C(CC2=CC3=C(C=C21)OCO3)N.Cl
InChIInChI=1S/C10H11NO2.ClH/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8;/h3-4,8H,1-2,5,11H2;1H
InChIKeyDEZYWEZDXRXACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine Hydrochloride (MDAI): Procurement-Grade Evidence for Sourcing the Non-Neurotoxic 2-Aminoindane Serotonin Releaser


6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine hydrochloride (CAS 155344-90-4), widely known as MDAI or 5,6-methylenedioxy-2-aminoindane, belongs to the 2-aminoindane class of synthetic entactogens and was developed at Purdue University as a rigid, non-neurotoxic analog of 3,4-methylenedioxymethamphetamine (MDMA) [1]. It functions as a selective serotonin releasing agent (SSRA) with an in vitro profile characterized by preferential activity at the serotonin transporter (SERT) over the dopamine transporter (DAT) [2]. The compound is supplied as the hydrochloride salt (MF: C₁₀H₁₂ClNO₂; MW: 213.66 g/mol) and is primarily used in forensic toxicology reference standard programs and neuropharmacology research into monoamine transporter mechanisms.

Why 2-Aminoindane Serotonin Releasers Cannot Be Substituted with Amphetamine-Based Analogs: Structural and Pharmacological Differentiation of MDAI Hydrochloride


The 2-aminoindane scaffold imposes a conformationally constrained geometry on the ethylamine side chain that fundamentally alters monoamine transporter interaction kinetics relative to the flexible amphetamine backbone [1]. This structural rigidity yields divergent selectivity profiles: MDAI exhibits approximately 10-fold selectivity for SERT over DAT in synaptosomal uptake assays, while the prototypical amphetamine-based entactogen MDMA demonstrates comparable selectivity ratios but with markedly different absolute potencies at each transporter [2]. Additionally, ring-substituted aminoindanes display significant affinity for α₂-adrenoceptor subtypes (Ki values in the 40–200 nM range), an off-target interaction absent from the canonical amphetamine profile, meaning that in-class substitution between aminoindanes and amphetamines introduces uncharacterized pharmacodynamic variables that can invalidate comparative experimental conclusions [1].

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine Hydrochloride Against Closest Analogs


Monoamine Transporter Uptake Inhibition Potency and Selectivity: MDAI vs. MDMA vs. MMAI in Synaptosomal Assays

MDAI inhibits [³H]5-HT uptake into rat brain synaptosomes with an IC₅₀ of 512 nM, and exhibits approximately 10-fold selectivity over [³H]DA uptake (IC₅₀ = 5,920 nM) and roughly 3-fold selectivity over [³H]NE uptake (IC₅₀ = 1,426 nM) [1]. In contrast, its closest structural analog MMAI (5-methoxy-6-methyl-2-aminoindan) is a far more selective SERT inhibitor with an IC₅₀ of 212 nM for 5-HT and 55- to 93-fold selectivity over NET (IC₅₀ = 11,618 nM) and DAT (IC₅₀ = 19,793 nM) [1]. MDMA, measured under comparable synaptosomal conditions in the same research program, inhibits [³H]5-HT uptake with an IC₅₀ of approximately 340–500 nM and [³H]DA uptake with an IC₅₀ of approximately 15–17 µM, yielding a selectivity window comparable to MDAI but with a distinct potency rank order at NET [2].

serotonin transporter monoamine uptake inhibition synaptosomes

In Vivo Neurotoxic Liability: Standalone MDAI vs. MDMA — Long-Term Serotonergic Marker Preservation

When administered alone to rats, MDAI does not produce long-term reductions in cortical, hippocampal, or striatal serotonin (5-HT) levels, 5-HIAA metabolite levels, or [³H]paroxetine-labeled 5-HT uptake sites at 1 week post-treatment [1]. In the same experimental paradigm, combining MDAI with the monoamine oxidase inhibitors clorgyline (MAO-A selective) or deprenyl (MAO-B selective) also failed to induce serotonergic deficits [1]. By contrast, MDMA administered under comparable dosing regimens produces a 50–90% reduction in cortical and hippocampal 5-HT uptake sites persisting for at least 7 days, as established across multiple independent studies [2]. The critical caveat, documented in the same study, is that co-administration of MDAI with the non-vesicular dopamine releaser S-amphetamine using a subacute dosing schedule (every 12 h for 4 days) does result in significant long-term serotonergic depletion, indicating that MDAI's non-neurotoxic phenotype is conditional upon the absence of concurrent dopaminergic stimulation [1].

serotonin neurotoxicity 5-HT uptake sites in vivo rat model

α₂-Adrenoceptor Affinity and Off-Target Binding Profile: Aminoindane-Specific Pharmacology Distinguishing MDAI from Amphetamine-Based Releasers

Radioligand binding assays across 29 receptor and transporter targets reveal that the 2-aminoindane class, including MDAI, possesses significant affinity for α₂-adrenoceptor subtypes that is not observed with amphetamine-based serotonin releasers such as MDMA [1]. The parent compound 2-aminoindan (2-AI) binds α₂C receptors with Ki = 41 nM, α₂A with Ki = 134 nM, and α₂B with Ki = 211 nM; ring-substituted derivatives retain moderate to high affinity at these sites [1]. While MDAI's exact Ki values at individual α₂ subtypes were not resolved to the same precision in this study, the class-level binding signature is consistent and functionally relevant: α₂-adrenoceptor activation modulates presynaptic norepinephrine release and postsynaptic sympathetic output, potentially contributing to the distinct thermoregulatory and hemodynamic effects observed with MDAI compared to MDMA [2]. This off-target interaction constitutes a pharmacologically meaningful differentiation point—MDMA and its amphetamine congeners lack this α₂ component, meaning that substitution of an amphetamine-based entactogen for an aminoindane introduces uncontrolled variables in cardiovascular and thermoregulatory readouts.

α2-adrenoceptor receptor binding off-target pharmacology

Brain Pharmacokinetics and CNS Penetration: Rapid Tmax and High Brain/Serum Ratio of MDAI vs. MDMA Reference Data

Following a single subcutaneous dose of 10 mg/kg MDAI in Wistar rats, maximum serum and brain concentrations are achieved within 30 minutes (Tmax = 30 min), with a brain-to-serum concentration ratio of approximately 4 and near-complete clearance from both compartments by 6 hours post-administration [1]. MDAI also exhibits pronounced lung tissue accumulation, a distribution characteristic shared with other lipophilic aminoindanes [1]. For comparison, MDMA administered via the same route reaches peak brain concentrations at 30–60 minutes with brain-to-plasma ratios ranging from 3 to 6 depending on the study, indicating that MDAI and MDMA have broadly comparable CNS penetration kinetics [2]. However, MDAI's more rapid systemic clearance (return to near-zero serum concentrations by 6 h vs. MDMA's typical elimination half-life of 7–8 h in rats) means that MDAI provides a shorter experimental window for acute behavioral pharmacology studies, which may be advantageous for protocols requiring tightly time-resolved serotonergic stimulation without prolonged drug exposure.

brain pharmacokinetics blood-brain barrier CNS penetration

Acute Systemic Toxicity (LD50) and Hyperthermic Risk: MDAI Quantified Lethality Compared to MDMA and PMMA

The median lethal dose (LD₅₀) of MDAI administered subcutaneously in Wistar rats is 28.33 mg/kg, with 90% mortality observed at 40 mg/kg s.c. in the first behavioral test session [1]. The intravenous LD₅₀ is 35 mg/kg, while gastric administration up to 40 mg/kg did not establish lethality [1]. Death was attributed to disseminated intravascular coagulopathy (DIC) with brain edema [1]. For context, the reported LD₅₀ of racemic MDMA in rats via the intraperitoneal route ranges from approximately 50–100 mg/kg depending on strain and housing conditions, while the structurally related amphetamine derivative paramethoxymethamphetamine (PMMA) has an LD₅₀ of approximately 20–30 mg/kg [2]. MDAI at 10 and 20 mg/kg s.c. also induces hyperthermia and perspiration in group-housed rats, a profile shared with MDMA and PMMA and identified as a factor exacerbated by social housing conditions [1]. Critically, the lethality of subcutaneous MDAI was higher than previously assumed based on its non-neurotoxic reputation, underscoring that acute toxicity risk is dissociable from chronic neurotoxic potential.

acute toxicity LD50 hyperthermia lethality

Prioritized Application Scenarios for 6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine Hydrochloride Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Aminoindane-Class New Psychoactive Substance (NPS) Identification

MDAI hydrochloride serves as an essential certified reference material for forensic laboratories developing and validating GC-MS, LC-MS/MS, or HPLC-UV methods for the detection and quantification of 2-aminoindane derivatives in seized drug samples and biological matrices [1]. Its well-characterized fragmentation spectrum, retention index, and chromatographic behavior under standardized NPS screening conditions are distinct from amphetamine-based entactogens, and its unique α₂-adrenoceptor binding signature provides an orthogonal confirmation target in cases where monoamine transporter profiling alone is ambiguous [2]. Given that MDAI is the prototypical aminoindane from which numerous street-level NPS variants (5-IAI, MDMAI, ETAI) are derived, its procurement as a primary reference standard enables reliable structural elucidation of emerging aminoindane analogs via spectral library matching.

In Vivo Behavioral Pharmacology: Dissecting Serotonergic vs. Dopaminergic Contributions to Locomotor Activity and Sensorimotor Gating

MDAI's 10-fold SERT-over-DAT selectivity, combined with its non-neurotoxic profile when administered without dopaminergic co-agonists, makes it an optimal pharmacological tool for experiments requiring repeated-measures or within-subjects designs where neurotoxic confounds must be avoided [1]. Its rapid brain penetration (Tmax = 30 min) and fast clearance (near-zero by 6 h) enable tightly time-locked behavioral assays such as prepulse inhibition (PPI) of the acoustic startle response, open-field locomotor activity, and drug discrimination studies where prolonged drug effects would contaminate subsequent testing sessions [2]. Researchers comparing serotonergic contributions to behavior across chemical classes can use MDAI as the aminoindane-series representative alongside MDMA (amphetamine-series) and MMAI (hyper-selective aminoindane) to construct a pharmacological selectivity gradient.

α₂-Adrenoceptor-Mediated Cardiovascular and Thermoregulatory Pharmacology Studies

The class-level α₂-adrenoceptor affinity of MDAI—a pharmacological feature absent from amphetamine-based serotonin releasers—positions this compound as a unique probe for investigating the interplay between central serotonin release and peripheral noradrenergic tone [1]. The documented hyperthermic response and perspiration induced by MDAI in group-housed rats (10–20 mg/kg s.c.) can be pharmacologically dissected using selective α₂-antagonists such as atipamezole to determine the contribution of α₂ receptor activation to the thermoregulatory phenotype [2]. This application scenario is particularly relevant given that fatal MDAI intoxications in humans have been linked to hyperthermia and disseminated intravascular coagulopathy, and the α₂ component may represent a therapeutic intervention target for overdose management.

Structure-Activity Relationship (SAR) Libraries for Monoamine Transporter Substrate Selectivity Profiling

MDAI occupies a strategically valuable intermediate position on the aminoindane SAR landscape between the non-selective parent compound 2-AI (NET/DAT-preferring) and the hyper-selective analog MMAI (93-fold SERT-over-DAT) [1]. Procurement of MDAI alongside 2-AI, 5-MeO-AI, MMAI, and MDMAI enables the construction of a systematic ring-substitution matrix that maps the relationship between substituent position/electronics and monoamine transporter selectivity ratios. This SAR library approach is directly applicable to the prediction of transporter interaction profiles for newly emerging aminoindane NPS, supporting both academic medicinal chemistry programs and regulatory scheduling decisions based on structural similarity to known abused compounds [2].

Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.